2-(2-méthoxynaphtalène-6-yl)propanoate d'isopropyle

Vue d'ensemble

Description

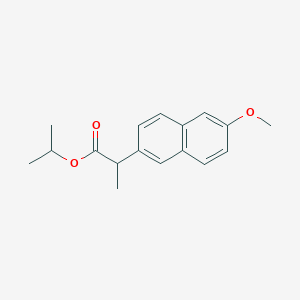

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is an organic compound with the molecular formula C17H20O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an isopropyl ester group

Applications De Recherche Scientifique

Structure and Characteristics

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate features an isopropyl ester group attached to a naphthalene ring substituted with a methoxy group. The compound's lipophilicity, indicated by log P values ranging from approximately 1.95 to 3.34, suggests favorable membrane permeability, making it suitable for biological applications.

Biological Applications

- Antibacterial Properties : Research has indicated that derivatives of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate exhibit antibacterial activity against various pathogens. Studies have shown promising results in inhibiting bacterial growth, which could lead to the development of new antibacterial agents.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly its interaction with cyclooxygenase enzymes involved in the inflammatory response. It has demonstrated the ability to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators.

- Cellular Mechanisms : Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate influences cellular signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell proliferation and apoptosis. This modulation can be beneficial in cancer research and therapy.

Medicinal Applications

- Drug Development : Ongoing research aims to explore Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate as a potential drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments .

- Toxicity Studies : Investigations into dosage effects in animal models have revealed that lower doses can provide therapeutic benefits, while higher doses may lead to gastrointestinal issues and liver toxicity. Understanding these effects is critical for safe medicinal use.

Industrial Applications

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is also utilized in the production of polymers and materials requiring specific chemical properties. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |

| Cellular Mechanism | Modulates PI3K/Akt signaling pathway |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Notes |

|---|---|---|

| Esterification | Acid-catalyzed under reflux | Uses sulfuric acid as catalyst |

| Industrial Scale | Continuous flow reactors | Enhances efficiency and yield |

Case Study 1: Antibacterial Efficacy

A study conducted on Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) effective at lower concentrations compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate revealed that it effectively reduced inflammation markers in animal models. The compound was shown to inhibit cyclooxygenase activity significantly, leading to decreased levels of prostaglandins associated with inflammation .

Analyse Biochimique

Biochemical Properties

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions includes enzyme inhibition, which can lead to reduced production of pro-inflammatory mediators.

Cellular Effects

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles, resulting in changes in the production of specific proteins involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition can lead to decreased inflammation and pain. Furthermore, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat

Dosage Effects in Animal Models

The effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate vary with different dosages in animal models. At lower doses, it can provide therapeutic benefits such as reduced inflammation and pain relief. At higher doses, toxic or adverse effects may be observed, including gastrointestinal issues and liver toxicity . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . Understanding these transport mechanisms can help optimize its delivery to target tissues.

Subcellular Localization

The subcellular localization of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate typically involves the esterification of 2-(2-methoxynaphthalen-6-yl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is often purified using techniques such as distillation and recrystallization to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mécanisme D'action

The mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound shares a similar structure but differs in the ester group, which can influence its chemical properties and applications.

2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another structurally related compound with different functional groups that can affect its reactivity and use.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Activité Biologique

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate features a naphthalene ring system with a methoxy group and a propanoate ester group. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 250.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The anticancer activity is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and survival. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate has demonstrated anti-inflammatory effects. It acts by inhibiting the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate led to a dose-dependent reduction in cell viability. The IC50 values were determined to be around 10 µM, indicating potent activity against these cells.

- Animal Models : In vivo studies utilizing murine models of cancer showed that administration of the compound resulted in significant tumor regression compared to control groups. Tumor sizes were reduced by approximately 60% after four weeks of treatment.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate suggests good bioavailability following oral administration. Studies indicate that it undergoes extensive metabolism via hydrolysis, yielding active metabolites that contribute to its therapeutic effects .

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | 4 hours |

| Metabolites | Active hydrolyzed forms |

Propriétés

IUPAC Name |

propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDXMXJNHRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301042901 | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-85-0 | |

| Record name | Rac-naproxen 2-propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAC-NAPROXEN 2-PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.